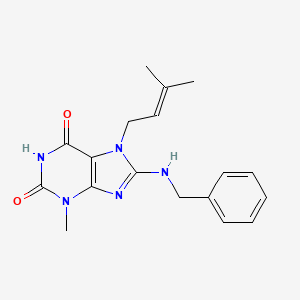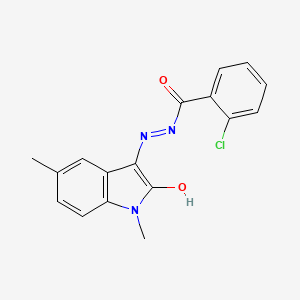![molecular formula C21H18ClN3O3S B5538160 3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5538160.png)
3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide often involves complex organic reactions that lead to the formation of novel structures. For example, the synthesis of similar benzamide derivatives involves multiple steps including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, with a total yield of 44.2% indicating a process suitable for industrial production due to its higher yield and lower cost (Yang Jian-she, 2009).
Molecular Structure Analysis
The structural analysis of benzamide derivatives has been conducted using techniques such as X-ray crystallography, which provides detailed insights into the molecular geometry, bond lengths, and angles. For instance, the crystal structure of related compounds has been identified to belong to specific space groups with detailed geometric parameters, showcasing the compound's novel structural class (Wei Li et al., 2008).
Chemical Reactions and Properties
Benzamide derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. For example, N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride reacts with nitriles and acetylenes in the presence of aluminum chloride to form triazoles and pyrazoles, highlighting the compound's versatility in chemical transformations (S. Ito et al., 1983).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in determining a compound's applicability in various fields. For benzamide derivatives, detailed crystallographic studies provide insights into the compound's solid-state characteristics, facilitating the understanding of its physical properties (B. Gowda et al., 2008).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including acidity, basicity, reactivity towards various reagents, and participation in chemical reactions, are critical for their application in synthetic chemistry. Studies on these compounds reveal their potential as intermediates in the synthesis of nitrogen-heterocycles, showcasing their significant chemical versatility and utility (S. Ito et al., 1980).
Scientific Research Applications
Synthesis and Structural Analysis : A related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, was synthesized and its crystal structure determined using X-ray single-crystal diffraction. This study highlights the compound's unique crystal structure and its potential as a novel class in chemical research (Li, Wang, Li, & Song, 2008).
Catalytic Applications : Research involving 1,3,5-Tris(hydrogensulfato) benzene, created through the reaction with chlorosulfonic acid, demonstrates its use as an efficient catalyst in the synthesis of other chemical compounds. This study emphasizes the compound's role in facilitating eco-friendly reaction conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Herbicidal Activity : In a study on a structurally similar compound, its preliminary herbicidal activity was tested, demonstrating an inhibition rate to seedling growth of barnyard grass. This suggests potential agricultural applications (Li, Wang, Li, & Song, 2008).
Membrane Preparation : The addition of co-solvents in the preparation of polyamide membranes, as described in a study, shows how modifying surface morphology and network structures can be controlled. This is relevant for applications in material science and filtration technology (Kamada, Ohara, Shintani, & Tsuru, 2014).
Antimicrobial Activity : Research on compounds with similar structures has been conducted to explore their antimicrobial properties. This includes the study of substituted chalcone derivatives and their effectiveness against various bacterial species, indicating potential applications in pharmaceutical and medical research (Patel, Nimavat, Vyas, & Patel, 2011).
Electrochemical Studies : The electrochemical oxidation of Indapamide, a compound with a similar structure, was analyzed, revealing insights into the oxidation processes of different molecular moieties. This has implications for chemical analysis and pharmaceutical applications (Legorburu, Alonso, & Jiménez, 1996).
properties
IUPAC Name |
N-[3-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-15(24-25-29(27,28)20-11-3-2-4-12-20)16-7-6-10-19(14-16)23-21(26)17-8-5-9-18(22)13-17/h2-14,25H,1H3,(H,23,26)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZHVQPRLCIACN-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)
![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)

![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)
![3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)
![N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)

![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5538148.png)

![5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5538157.png)
![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5538165.png)
![4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538169.png)